1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine
Overview
Description
Scientific Research Applications
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-phenoxybenzaldehyde and ethylamine.
Reaction Conditions: The aldehyde group of 3-fluoro-4-phenoxybenzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride. This intermediate is then subjected to reductive amination with ethylamine in the presence of a catalyst like palladium on carbon.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Comparison with Similar Compounds
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be compared with similar compounds such as:
1-(4-Phenoxyphenyl)ethan-1-amine: Lacks the fluoro group, which may result in different reactivity and biological activity.
2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine: The position of the fluoro group can influence the compound’s properties and interactions.
1-(3-Fluoro-4-phenyl)ethan-1-amine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(3-fluoro-4-phenoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRARIZCGBWPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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